molecular formula C8H13ClN2S B2571558 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride CAS No. 2138284-63-4

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

Cat. No.: B2571558
CAS No.: 2138284-63-4
M. Wt: 204.72
InChI Key: ITCJSHXYEAULLF-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and an amine group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole ring system, combined with the tetrahydro and amine groups, makes it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a compound of interest in the development of new materials and drugs .

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c1-5-2-3-7-6(4-5)10-8(9)11-7;/h5H,2-4H2,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCJSHXYEAULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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